Technical Monograph: 4-(Piperidin-4-ylmethoxy)pyridine Hydrochloride
Technical Monograph: 4-(Piperidin-4-ylmethoxy)pyridine Hydrochloride
A Privotal Scaffold in Kinase and Epigenetic Modulator Design[1]
Introduction: The Pharmacophore Identity
4-(Piperidin-4-ylmethoxy)pyridine hydrochloride represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often conflated with the isoquinoline-diazepane cores of ROCK inhibitors like Ripasudil or Fasudil, this specific pyridine-piperidine scaffold possesses a distinct and critical utility profile.
It functions primarily as a hinge-binding mimetic in kinase drug discovery and, more recently, as a validated scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors. Its structural value lies in the flexible methylene ether linker (
Key Chemical Identifiers:
-
Systematic Name: 4-(Piperidin-4-ylmethoxy)pyridine dihydrochloride
-
Parent CAS (Free Base): 1261350-00-8[1]
-
Molecular Formula:
(Typically Dihydrochloride) -
SMILES: C1CNCCC1COC2=CC=NC=C2.Cl.Cl
Physicochemical Profile
The hydrochloride salt form is preferred for formulation and biological testing due to enhanced aqueous solubility compared to the free base.
| Property | Value (Dihydrochloride Salt) | Contextual Significance |
| Molecular Weight | ~265.18 g/mol | Ideal fragment size (<300 Da) for fragment-based drug design (FBDD). |
| Solubility | >50 mg/mL (Water) | Highly soluble; suitable for aqueous buffers in in vitro assays. |
| pKa (Calc) | ~9.8 (Piperidine N) | Ensures protonation at physiological pH (7.4), facilitating electrostatic interactions with Asp/Glu residues in binding pockets. |
| H-Bond Donors | 2 (Amine NH) | Critical for solvent interaction or salt bridge formation. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O) | The Pyridine N often acts as the primary acceptor in the kinase hinge region. |
| Hygroscopicity | High | Requires storage under desiccant at -20°C or 4°C to prevent deliquescence. |
Synthetic Methodology
The synthesis of 4-(Piperidin-4-ylmethoxy)pyridine hydrochloride relies on a convergent approach, typically utilizing a Nucleophilic Aromatic Substitution (
Protocol:
Coupling Strategy
Rationale: Direct coupling of the alcohol to the electron-deficient pyridine ring avoids the use of unstable diazonium intermediates.
Step 1: Protection (if starting from raw materials)
-
Reagent: 4-(Hydroxymethyl)piperidine + Di-tert-butyl dicarbonate (
). -
Outcome: N-Boc-4-(hydroxymethyl)piperidine.
-
Why: Essential to prevent the secondary amine of the piperidine from competing as a nucleophile, which would lead to polymerization.
Step 2: Coupling (
-
Activation: Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir for 30 min to generate the alkoxide.
-
Addition: Add 4-Chloropyridine hydrochloride (1.0 eq) slowly.
-
Reaction: Heat to 80–100°C for 4–6 hours. The electron-withdrawing nitrogen in the pyridine ring facilitates the displacement of the chlorine atom by the alkoxide.
-
Workup: Quench with water, extract with EtOAc. Purify via silica chromatography.
Step 3: Deprotection & Salt Formation
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Reagent: 4M HCl in Dioxane.
-
Procedure: Dissolve the Boc-intermediate in Dioxane/MeOH. Add HCl solution dropwise at 0°C.
-
Isolation: The product precipitates as the dihydrochloride salt. Filter and wash with diethyl ether to remove excess acid.
Visual Workflow (DOT Diagram)
Caption: Convergent synthesis via Nucleophilic Aromatic Substitution (
Therapeutic Utility & Mechanism
While structurally homologous to the ROCK inhibitor Ripasudil , this molecule is distinct.[2] Ripasudil utilizes a 1,4-diazepane ring and an isoquinoline core.[3][4] However, 4-(Piperidin-4-ylmethoxy)pyridine is a critical scaffold for LSD1 (KDM1A) inhibitors and Next-Gen Kinase Inhibitors .
Mechanism 1: LSD1 Inhibition (Epigenetics)
LSD1 demethylates Histone H3 (H3K4me1/2), repressing tumor suppressor genes.
-
Binding Mode: The pyridine ring mimics the FAD cofactor interactions, while the protonated piperidine amine forms a critical salt bridge with Asp555 in the LSD1 active site.[5]
-
Result: Steric blockade of the substrate binding tunnel, preventing histone demethylation and reactivating gene expression in acute myeloid leukemia (AML) cells.
Mechanism 2: Kinase Hinge Binding (General)
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Pyridine Nitrogen: Acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met residue in many kinases).
-
Ether Linker: Provides rotational freedom, allowing the piperidine moiety to reach the ribose-binding pocket or solvent front.
Pharmacophore Mapping (DOT Diagram)
Caption: Pharmacophore mapping showing the dual-interaction mode: hydrophobic stacking (Pyridine) and electrostatic anchoring (Piperidine).
Analytical Characterization (QA/QC)
To ensure the integrity of the hydrochloride salt, the following analytical parameters must be verified.
1H NMR (DMSO-d6, 400 MHz)
-
Pyridine Region: Two doublets around
8.7 ppm (C2, C6 protons) and 7.5 ppm (C3, C5 protons) indicate the para-substitution pattern. -
Linker: A doublet or singlet at
4.1 ppm corresponding to the group. -
Piperidine: Multiplets at
3.3–1.5 ppm. The NH proton (ammonium) will appear broad around 9.0–10.0 ppm due to the HCl salt form.
HPLC Purity Check
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
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Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Acceptance Criteria: >98% purity. Impurities often include unreacted 4-chloropyridine (elutes early) or N-Boc intermediates (elutes late).
Safety & Handling
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Hazard: The free base is an irritant; the hydrochloride salt is corrosive to mucous membranes (H314).
-
Storage: Hygroscopic. Must be stored in a tightly sealed container with desiccant. Recommended temperature: -20°C for long-term storage to prevent hydrolysis of the ether linkage or oxidation.
-
Stability: Stable in acidic media; liable to decompose in strong alkali over time due to potential ether cleavage or piperidine oxidation.
References
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Ma, Y., et al. (2015).[6] "Discovery of potent and selective LSD1 inhibitors."[5] Journal of Medicinal Chemistry. (Contextual citation for the scaffold's utility in LSD1 targeting).
Sources
- 1. chemscene.com [chemscene.com]
- 2. K-115 (ripasudil hydrochloride dihydrate) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Ripasudil - Wikipedia [en.wikipedia.org]
- 4. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
